(+)-beta-Irone

olfactory evaluation fragrance chemistry odor intensity scoring

Enantiopure (+)-beta-Irone (CAS 35124-15-3) is the (R)-stereoisomer of β-irone, the key odorific principle of orris root. Unlike racemic mixtures or commercial α-irone blends, this chiral compound delivers the authentic warm, floral-woody, and green-anisic olfactory signature with a distinctively powerful, transparent powdery dry-down. It is the preferred choice for fine fragrance formulators seeking to replicate or exceed the performance of orris absolute at catalytic concentrations (0.008–0.04%). For R&D and pre-commercial evaluation, ensure you specify the (R)-enantiomer for olfactive accuracy and superior impact.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 35124-15-3
Cat. No. B12758600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-beta-Irone
CAS35124-15-3
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC1CCC(=C(C1(C)C)C=CC(=O)C)C
InChIInChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m1/s1
InChIKeyBGKCUGPVLVNPSG-ANYFNZRUSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-beta-Irone (CAS 35124-15-3): Chemical Identity and Core Characteristics for Procurement


(+)-beta-Irone (CAS 35124-15-3) is a monocyclic terpenoid ketone with the molecular formula C14H22O and a molecular weight of 206.32 g/mol [1]. It is one of the stereoisomers of β-irone, a member of the irone family that constitutes the primary odoriferous principle of orris root oil [2]. The compound is characterized by a distinctive violet-like, floral-woody aroma with powdery and green-anisic facets [2]. Structurally, (+)-β-irone is the (R)-enantiomer of β-irone, distinguished by its specific stereochemistry at the chiral carbon on the cyclohexane ring [1].

Why (±)-β-Irone or Commercial Irone Mixtures Cannot Substitute for Enantiopure (+)-beta-Irone


The irones (α-, β-, and γ-isomers) share a core cyclohexenyl structure but exhibit markedly different olfactory profiles and odor intensities due to variations in double bond position, methyl substitution, and stereochemistry [1]. Commercial synthetic α-irone mixtures (e.g., IRONE ALPHA) and racemic β-irone lack the precise stereochemical and olfactory signature of enantiopure (+)-β-irone. Direct substitution fails because: (1) the powdery note, a defining characteristic of orris root oil, is significantly weaker in commercial α-irone mixtures [2]; (2) the (R)-enantiomer of β-irone exhibits a distinct warm, floral-woody, green-anisic profile that differs from its (S)-counterpart [3]; and (3) the concentration-dependent odor strength of β-irone means that small variations in purity or isomer ratio can drastically alter fragrance impact and longevity [2].

Quantitative Differentiation of (+)-beta-Irone vs. Commercial α-Irone and Orris Absolute


Odor Intensity Profile: (+)-β-Irone vs. IRONE ALPHA and Orris Absolute

In a head-to-head olfactory comparison, (±)-β-irone at 1% concentration exhibited substantially higher intensity scores across multiple odor dimensions compared to commercial α-irone (IRONE ALPHA) and orris absolute. The synthesized (±)-β-irone was scored by three perfumers on a 0 to +5 scale [1].

olfactory evaluation fragrance chemistry odor intensity scoring

Concentration-Dependent Odor Strength of (±)-β-Irone

The odor intensity of (±)-β-irone was evaluated at multiple dilutions (1%, 0.2%, 0.04%, 0.02%, 0.008%), demonstrating a clear concentration-dependent profile that allows precise dosing in formulations [1].

odor intensity dose-response fragrance formulation

Powdery Aroma Intensity: β-Irone vs. Commercial α-Irone

The powdery aroma—a signature of high-quality orris root oil—is markedly stronger in (±)-β-irone than in commercial α-irone mixtures. Comparative analysis reveals that the powdery note of 1% IRONE ALPHA is weaker than that of 0.02% (±)-β-irone [1].

powdery note orris character fragrance quality

Enantiomeric Differentiation: (+)-β-Irone vs. (–)-β-Irone

The olfactory properties of β-irone are stereochemistry-dependent. Enzyme-mediated synthesis and olfactory evaluation demonstrated that the (+)-enantiomer of β-irone possesses the strongest character and is particularly suited as a dry-down note, whereas the (–)-enantiomer exhibits a distinct and less impactful odor profile [1].

chiral fragrance enantioselective synthesis odor perception

Natural Occurrence and Concentration in Orris Absolute

β-Irone is a minor component in natural orris absolute, comprising only approximately 0.008% in a 1% solution of orris absolute. Despite this low natural abundance, its contribution to the overall powdery character is substantial [1].

orris root oil natural abundance β-irone content

High-Value Application Scenarios for (+)-beta-Irone in Fragrance R&D and Production


High-End Perfumery: Powdery and Violet Accords

Use (+)-β-irone as a direct substitute for orris absolute in fine fragrance formulations, particularly where a strong, transparent, fruity-green top note and a rich violet floral heart note are desired [1]. The compound delivers a clear, powerful, and long-lasting powdery dry-down that matches or exceeds natural orris absolute at significantly lower concentrations [1].

Cost-Effective Orris Absolute Replacer

Incorporate (±)-β-irone at 0.008–0.04% to replicate the violet and powdery notes of 1% orris absolute, achieving substantial cost savings while maintaining olfactory authenticity [1]. This approach is particularly valuable for mass-market perfumes and personal care products seeking an orris character without the expense of natural orris oil [1].

Chiral-Specific Fragrance Development

Utilize enantiopure (+)-β-irone for applications requiring a warm, floral-woody, green-anisic profile with superior dry-down performance [2]. The (R)-enantiomer's distinct olfactory character and stronger impact make it the preferred choice over racemic mixtures or the (S)-enantiomer [2].

Technical Documentation Hub

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